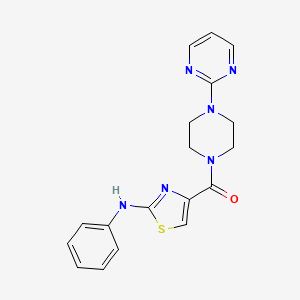

![molecular formula C24H21NO5 B2893005 (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-methoxy-phenyl)-acetic acid CAS No. 1262638-48-1](/img/structure/B2893005.png)

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-methoxy-phenyl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

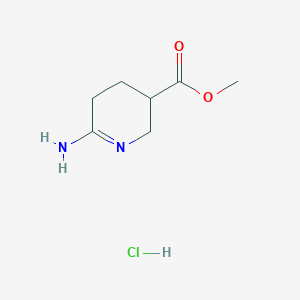

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-methoxy-phenyl)-acetic acid, commonly known as FMOC-3-Me-DL-OH, is a chemical compound used in scientific research. It is a derivative of fluorenylmethyloxycarbonyl (FMOC) and is commonly used as a protecting group in peptide synthesis. FMOC-3-Me-DL-OH has gained popularity in recent years due to its effectiveness in protecting amino acids during peptide synthesis.

Applications De Recherche Scientifique

Protective Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used for the protection of hydroxy-groups in peptide synthesis. It can be used alongside a variety of acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution within a short period, while other base-labile protecting groups remain intact. This characteristic makes it particularly useful in the synthesis of complex peptide chains, demonstrating its value in preventing interchain association during solid-phase peptide synthesis (C. Gioeli, J. Chattopadhyaya, 1982; T. Johnson, M. Quibell, D. Owen, R. Sheppard, 1993).

Precursor for C-terminal Amides

It has been identified as a useful precursor for the synthesis of C-terminal amides in peptide chains, applied to Fmoc-based solid-phase peptide synthesis. The recommended cleavage reagent from the resin is thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid, showcasing its adaptability in the preparation of peptides with specific terminal functionalities (S. Funakoshi, E. Murayama, L. Guo, N. Fujii, H. Yajima, 1988).

Synthesis of Oligomers and Bioconjugates

This compound has also been applied in the synthesis of oligomers derived from amide-linked neuraminic acid analogues and electrochemiluminescent peptide nucleic acid-like monomers. These applications demonstrate the compound's utility in the creation of novel oligomers and bioconjugates for potential biosensing and biomedical analysis, further highlighting its versatility in organic synthesis and biochemistry (Travis Q. Gregar, J. Gervay-Hague, 2004; Tanmaya Joshi, Gregory J. Barbante, P. S. Francis, C. Hogan, A. Bond, L. Spiccia, 2011).

Fluorescent Labeling Reagent

Additionally, its derivatives have been explored as fluorescent labeling reagents, offering strong fluorescence in a wide pH range for aqueous media. This property is particularly advantageous for biomedical analysis, where stable and strong fluorescent signals are required for accurate detection and analysis (Junzo Hirano, K. Hamase, H. Fukuda, T. Tomita, K. Zaitsu, 2004).

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSIJILABHCANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide](/img/structure/B2892922.png)

![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2892940.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2892941.png)

![6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892943.png)